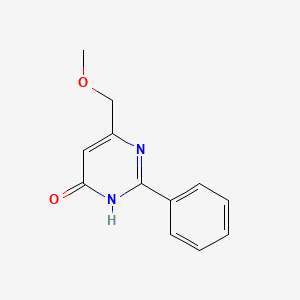

6-(Methoxymethyl)-2-phenyl-4-pyrimidinol

Description

Structural Characterization of 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound comprises a pyrimidine core substituted with a phenyl group at the 2-position and a methoxymethyl group at the 6-position, with a hydroxyl functionality at the 4-position. The compound exhibits the molecular formula C₁₂H₁₂N₂O₂ and possesses a molecular weight of 216.24 grams per mole, as determined through computational analysis using PubChem release 2025.04.14. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(methoxymethyl)-2-phenyl-1H-pyrimidin-6-one, reflecting the tautomeric equilibrium between the hydroxyl and ketone forms.

Structural elucidation reveals that the pyrimidine ring adopts a planar configuration, consistent with aromatic heterocyclic systems observed in related pyrimidine derivatives. The phenyl substituent at the 2-position creates a biaryl system that influences the overall molecular geometry and electronic distribution. Crystallographic analysis of structurally related compounds, such as 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, demonstrates that the pyrazolopyrimidine unit maintains planarity with dihedral angles typically ranging from 1.22° to 4.38° between constituent ring systems. This planarity is crucial for intermolecular interactions and potential biological activity.

The methoxymethyl substituent at the 6-position introduces additional conformational flexibility to the molecule. The ether linkage allows for rotational freedom around the carbon-oxygen bonds, creating multiple possible conformations. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: COCC1=CC(=O)NC(=N1)C2=CC=CC=C2, which clearly delineates the connectivity pattern. The International Chemical Identifier for the compound is InChI=1S/C12H12N2O2/c1-16-8-10-7-11(15)14-12(13-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14,15), providing a standardized representation of its molecular structure.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy serves as a fundamental tool for structural characterization of this compound, providing detailed information about the molecular environment of hydrogen and carbon atoms. While specific Nuclear Magnetic Resonance data for this exact compound was not available in the search results, analysis of closely related pyrimidine derivatives provides valuable comparative insights. For instance, proton Nuclear Magnetic Resonance analysis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one recorded at 400 megahertz in deuterated dimethyl sulfoxide reveals characteristic signals at δ 12.34 (singlet, 1H), 8.13 (singlet, 1H), 8.03–8.01 (multiplet, 2H), 7.54–7.50 (multiplet, 2H), 7.37–7.33 (multiplet, 1H), and 2.52 (singlet, 3H).

Carbon-13 Nuclear Magnetic Resonance spectroscopy of related compounds demonstrates characteristic chemical shifts for pyrimidine carbons, with signals typically appearing at δ 157.99, 152.24, 148.88, 145.93, 138.29, 129.11, 126.62, 121.36, 105.74, and 13.37 for similar substitution patterns. The methoxymethyl group would be expected to exhibit distinct carbon signals corresponding to the methoxy carbon (typically around δ 55-60) and the methylene carbon (typically around δ 65-75), while the aromatic carbon atoms of the phenyl group would appear in the characteristic aromatic region (δ 120-140).

The pyrimidine ring carbons demonstrate characteristic downfield shifts due to the electron-withdrawing nature of the nitrogen atoms. The carbon bearing the phenyl substituent typically exhibits a chemical shift around δ 160-170, while the carbon bearing the methoxymethyl group appears around δ 110-120. These Nuclear Magnetic Resonance parameters provide essential fingerprint information for compound identification and purity assessment.

Infrared and Mass Spectrometric Fingerprinting

Infrared spectroscopy provides crucial information about the functional groups present in this compound through characteristic vibrational frequencies. The compound contains multiple functional groups that exhibit distinctive infrared absorption bands. The hydroxyl group at the 4-position of the pyrimidine ring would be expected to show a broad absorption band in the range of 3200-3600 wavenumbers, characteristic of hydrogen-bonded hydroxyl groups in heterocyclic systems. The aromatic carbon-hydrogen stretches from both the phenyl and pyrimidine rings would appear around 3000-3100 wavenumbers.

The methoxymethyl group contributes several characteristic absorptions, including carbon-hydrogen stretching vibrations around 2800-3000 wavenumbers and carbon-oxygen stretching around 1000-1300 wavenumbers. The pyrimidine ring system exhibits characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region (800-1600 wavenumbers), providing a unique spectroscopic signature for the compound.

Mass spectrometric analysis serves as a definitive tool for molecular weight determination and structural confirmation. The molecular ion peak for this compound appears at mass-to-charge ratio 216, corresponding to the calculated molecular weight. Fragmentation patterns in mass spectrometry provide additional structural information, with common fragmentation pathways including loss of the methoxymethyl group (loss of 45 mass units) and phenyl group rearrangements. The base peak typically corresponds to the most stable fragment ion, often involving the phenyl-substituted pyrimidine core.

Comparative Analysis with Structural Analogues

Comparative structural analysis with related pyrimidine derivatives provides valuable insights into the structural characteristics and properties of this compound. Several structurally analogous compounds have been characterized in the literature, offering comparative data for understanding structural trends and relationships.

The compound 4-methoxy-6-methyl-2-phenylpyrimidine represents a closely related analogue with the molecular formula C₁₂H₁₂N₂O and molecular weight 200.24 grams per mole. This analogue differs from the target compound primarily in the substitution pattern, featuring a methoxy group at the 4-position and a methyl group at the 6-position instead of the methoxymethyl and hydroxyl functionalities. The structural similarity allows for direct comparison of electronic and steric effects resulting from different substitution patterns.

Another significant analogue is 6-methyl-2-phenylpyrimidin-4-ol, with molecular formula C₁₁H₁₀N₂O. This compound shares the 2-phenyl-4-hydroxypyrimidine core structure but lacks the methoxymethyl substitution, providing insight into the specific contributions of the methoxymethyl group to the overall molecular properties. The compound exhibits a molecular weight of 186.08 grams per mole and demonstrates similar structural features in the pyrimidine ring system.

Crystal structure analysis of related compounds reveals important conformational preferences and intermolecular interactions. For example, compounds such as 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one demonstrate the formation of inversion dimers through paired hydrogen bonds, with additional stabilization through aromatic stacking interactions. These structural features suggest that this compound may exhibit similar intermolecular interactions in the solid state.

The dihedral angles between aromatic ring systems in related compounds provide important comparative data. For instance, in 2,4-bis(4-methoxyphenoxy)pyrimidine, the phenyl rings are nearly perpendicular to the pyrimidine ring, with dihedral angles of 85.6° and 87.2°. These geometric parameters influence the overall molecular shape and potential intermolecular interactions.

Table 1: Comparative Molecular Properties of Structural Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₂H₁₂N₂O₂ | 216.24 | Methoxymethyl at 6-position, hydroxyl at 4-position |

| 4-Methoxy-6-methyl-2-phenylpyrimidine | C₁₂H₁₂N₂O | 200.24 | Methoxy at 4-position, methyl at 6-position |

| 6-Methyl-2-phenylpyrimidin-4-ol | C₁₁H₁₀N₂O | 186.08 | Methyl at 6-position, hydroxyl at 4-position |

The comparative analysis reveals that the methoxymethyl substitution in this compound provides unique structural characteristics that distinguish it from simpler alkyl or methoxy-substituted analogues. The additional methylene linker in the methoxymethyl group introduces conformational flexibility while maintaining the electron-donating character of the ether functionality. This structural feature may contribute to distinct physicochemical properties and potential biological activities compared to its structural analogues.

Properties

IUPAC Name |

4-(methoxymethyl)-2-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-8-10-7-11(15)14-12(13-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBCSPSCVHYQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371442 | |

| Record name | 6-(methoxymethyl)-2-phenyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339278-89-6 | |

| Record name | 6-(methoxymethyl)-2-phenyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-(Methoxymethyl)-2-phenyl-4-pyrimidinol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antiviral, anticancer, and antifungal properties, supported by relevant research findings and case studies.

Antiviral Properties

Recent studies have highlighted the antiviral activity of this compound against various viral strains. It has shown significant efficacy against both Oseltamivir-sensitive and Oseltamivir-resistant influenza strains. For instance, the compound demonstrated an IC50 value of 27.4 nM against the influenza virus, indicating potent antiviral effects. Furthermore, it exhibited a reduction in viral load of more than two logs in infected mouse models, suggesting a direct impact on viral replication .

Anticancer Activity

The anticancer properties of this compound have been evaluated in several studies, particularly against breast cancer cell lines. In vitro assays revealed that it inhibits cell proliferation in the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 of 0.126 μM, while showing significantly less effect on non-cancerous MCF10A cells. This selectivity indicates a promising therapeutic window for targeting cancer cells specifically .

Case Study: In Vivo Efficacy

A notable case study involved the administration of this compound in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The treatment resulted in a marked inhibition of lung metastasis, outperforming known anticancer agents like TAE226. This suggests that the compound not only inhibits primary tumor growth but also prevents metastatic spread .

Antifungal Activity

In addition to its antiviral and anticancer properties, this compound has demonstrated antifungal activity against various strains, including fluconazole-resistant Candida species. The compound exhibited an effective concentration range (EC50) of 0.05–0.1 μg/mL against resistant strains like C. albicans and C. parapsilosis. Notably, the antifungal activity persisted beyond 72 hours post-treatment, indicating prolonged efficacy .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has been assessed through various studies:

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 31.8% |

| Clearance (mL/h/kg) | 82.7 ± 1.97 |

| Acute Toxicity (mg/kg) | No toxicity up to 2000 mg/kg |

These findings suggest that the compound has favorable pharmacokinetic properties with sufficient oral bioavailability and a good safety profile in animal models .

Scientific Research Applications

Medicinal Chemistry

6-(Methoxymethyl)-2-phenyl-4-pyrimidinol is being investigated for its potential as an antitumor agent . Its structural characteristics allow it to interact with biological targets, potentially inhibiting cancer cell proliferation. Research indicates that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines, making it a candidate for further development into therapeutic agents .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents. Its effectiveness against specific pathogens is currently under investigation, highlighting its potential role in addressing antibiotic resistance .

Biological Mechanisms

The mechanism of action involves the compound's ability to bind to enzymes or receptors within biological systems, modulating their activity. This interaction can lead to alterations in biochemical pathways that are crucial for cell growth and differentiation .

Industrial Applications

In addition to its medicinal uses, this compound is explored for applications in the chemical industry:

- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic compounds.

- Catalysis : The compound may be utilized as a catalyst in various chemical reactions due to its unique functional groups.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Phenylpyrimidin-4(3H)-one | Pyrimidine ring with phenyl group | Known for potent antiviral properties |

| 5-Methoxy-2-methylpyrimidin-4(3H)-one | Similar pyrimidine structure with methoxy substitution | Exhibits different biological activities |

| N-(4-Methoxyphenyl)-6-methylpyrimidinamine | Contains a methoxyphenyl group | Investigated for cytotoxic effects |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Antitumor Potential

- This compound is a precursor in antitumor drug synthesis, likely due to its hydroxyl and methoxymethyl groups, which facilitate interactions with biological targets .

- In contrast, 4-Amino-2-(methylthio)-6-pyrimidinol (with amino and methylthio groups) may exhibit distinct bioactivity, such as modulating enzyme function .

Reactivity and Stability

- The methoxymethyl group in this compound increases hydrophobicity but renders it prone to hydrolysis under extreme pH .

- Chlorine-substituted analogs (e.g., CAS 325685-59-4) exhibit higher electrophilicity, making them reactive intermediates in cross-coupling reactions .

Preparation Methods

General Synthetic Approaches for 4-Hydroxypyrimidines

The 4-hydroxypyrimidine core, which includes 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol, is generally synthesized through:

- Cyclization reactions between β-ketoesters or 3-amino-2-unsaturated carboxylates and carboxylic acid amides or amidines.

- Reactions involving β-ketoesters and thiourea , followed by desulfurization.

- Lithiation and nucleophilic substitution on pyrimidine precursors to introduce functional groups such as methoxymethyl.

These methods have been refined over decades to improve yield, selectivity, and scalability for industrial applications.

Preparation from 3-Amino-2-Unsaturated Carboxylates and Carboxylic Acid Amides

A patented industrially viable process involves reacting a non-cyclic 3-amino-2-unsaturated carboxylate with a carboxylic acid amide under basic conditions in an alcoholic solvent. This method is advantageous for its simplicity, scalability, and cost-effectiveness.

| Parameter | Details |

|---|---|

| Starting materials | 3-amino-2-unsaturated carboxylate (with alkyl or aralkyl substituents) |

| Reaction partner | Carboxylic acid amide (alkyl, cycloalkyl, aralkyl, or aryl substituted) |

| Base | Used in 2-5 fold molar excess relative to 3-amino-2-unsaturated carboxylate |

| Solvent | Alcohol (single or mixed), 2-20 fold molar excess |

| Conditions | Heating under reflux or controlled temperature |

| Outcome | Formation of 4-hydroxypyrimidine derivatives including 6-substituted variants |

This method enables the preparation of 4-hydroxypyrimidines with various substitutions, including phenyl groups at the 2-position and alkyl groups at the 6-position, which can be adapted for methoxymethyl substitution.

Lithiation and Functionalization of Pyrimidine Precursors

A more targeted approach to introduce the methoxymethyl group at the 6-position involves:

- Lithiation of a dimethoxypyrimidine derivative using lithium diisopropylamide (LDA) at low temperatures (−55 °C) in THF.

- Subsequent reaction with electrophilic reagents such as 1,3-dibenzyloxy-2-propanone to install hydroxyisobutyl groups.

- Conversion of hydroxy groups to methoxymethyl groups via methylation or related alkylation reactions.

This approach allows precise functionalization of the pyrimidine ring and has been demonstrated to afford good yields of methoxymethyl-substituted pyrimidines, including 6-(methoxymethyl) derivatives.

Catalytic Substitution Reactions on Pyrimidine Rings

In related pyrimidine chemistry, catalytic substitution reactions have been employed to introduce substituents at the 4- and 6-positions, including:

- Use of activated basic catalysts (e.g., calcined potassium carbonate) for substitution reactions.

- Reaction of chloropyrimidine derivatives with phenolic or alkoxy precursors in polar aprotic solvents such as DMF.

- Subsequent purification steps including filtration, distillation under reduced pressure, and recrystallization.

While this method is exemplified for chloropyrimidine derivatives, it provides a framework for introducing methoxymethyl groups via nucleophilic substitution on halogenated pyrimidine intermediates.

Summary Table of Preparation Methods

Detailed Research Findings

The industrial process described in patent EP0326389B1 provides a robust method for synthesizing 4-hydroxypyrimidines, including derivatives with alkyl or aryl substituents, by reacting 3-amino-2-unsaturated carboxylates with carboxylic acid amides in alcoholic solvents under basic conditions. This process addresses prior cost and scalability issues.

The lithiation technique reported in PMC6264546 involves selective lithiation of dimethoxypyrimidine derivatives at low temperature, followed by reaction with electrophilic ketones to introduce hydroxyalkyl groups that can be further converted to methoxymethyl groups. This method yields the desired 6-(methoxymethyl) substitution with good selectivity and purity.

The one-pot synthesis using zeolite-nano gold catalysts in ethanol under reflux conditions enables efficient formation of pyrimidinone derivatives, which can be modified to include phenyl and methoxymethyl substituents. This method benefits from catalyst recyclability and mild reaction conditions.

The catalytic substitution approach using activated basic catalysts and halopyrimidine intermediates in DMF allows for nucleophilic substitution reactions that can introduce methoxymethyl groups at the 6-position. The activation of catalysts by calcination and grinding enhances reaction rates and yields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(Methoxymethyl)-2-phenyl-4-pyrimidinol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves condensation of substituted pyrimidine precursors with methoxymethylating agents. For example, thiourea and benzylidene acetone derivatives are refluxed in methanol with sodium methoxide to form pyrimidine scaffolds . Solvent selection (e.g., dimethyl sulfoxide or dichloromethane) and temperature control (60–80°C) are critical to prevent intermediate decomposition. Purification via column chromatography or recrystallization improves purity (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and aromaticity. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, as applied to analogous pyrimidines, resolves conformational details (e.g., puckering analysis for ring systems) . Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and methoxymethyl (-OCH₂CH₃) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : The compound is sensitive to light and moisture. Storage in amber vials under inert gas (argon/nitrogen) at –20°C prevents degradation. Stability studies using HPLC at intervals (0, 3, 6 months) show <5% decomposition under optimal conditions. Avoid aqueous buffers with extreme pH (<3 or >9), which hydrolyze the methoxymethyl group .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to assess redox potential. Molecular docking with target enzymes (e.g., kinases or cytochrome P450) identifies binding affinities. For instance, pyrimidine derivatives exhibit inhibitory activity against cancer-related kinases (IC₅₀ < 1 µM) . ADMET predictions (e.g., SwissADME) evaluate pharmacokinetic profiles .

Q. What crystallographic data exist for related pyrimidine derivatives, and how do they inform conformational analysis?

- Methodological Answer : Single-crystal X-ray diffraction of 4-methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione reveals a puckered tetrahydropyrimidine ring (C(4)E conformation) and near-perpendicular phenyl substituents (74.95° dihedral angle). Hydrogen-bonding networks (N–H⋯O/S) stabilize crystal packing . Similar analysis for this compound would require synchrotron radiation for high-resolution data .

Q. How do structural modifications (e.g., methoxymethyl vs. methylthio groups) impact biological activity in pyrimidine derivatives?

- Methodological Answer : Comparative studies show methoxymethyl groups enhance solubility and bioavailability versus hydrophobic methylthio substituents. For example, 4-chloro-6-methoxy-2-(methylthio)pyrimidine has lower aqueous solubility (0.2 mg/mL) than methoxymethyl analogs (1.5 mg/mL) . Activity cliffs in enzyme assays (e.g., IC₅₀ shifts from 10 nM to 500 nM) highlight substituent-driven SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.